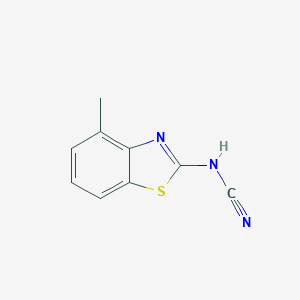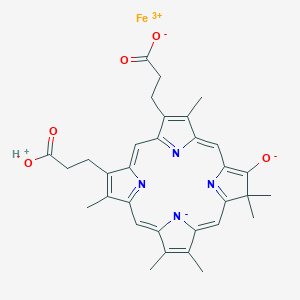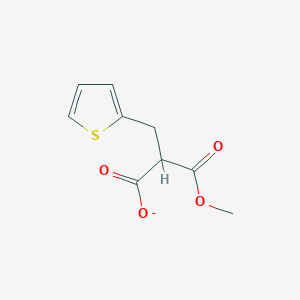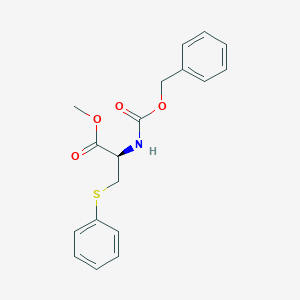
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and has a molecular formula of C8H8N2S. This compound is known for its unique properties and has been used in a variety of research studies.
Wirkmechanismus
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been shown to have a unique mechanism of action. It has been found to inhibit the activity of aldehyde dehydrogenase, an enzyme that plays a key role in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as facial flushing, nausea, and headache. This mechanism of action has been studied extensively in the context of alcoholism and has led to the development of drugs that can help reduce alcohol consumption.
Biochemical and Physiological Effects:
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help protect against oxidative stress. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been shown to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research studies. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, which means that careful handling and disposal procedures are necessary. In addition, it may not be suitable for all types of experiments, depending on the specific research question being addressed.
Zukünftige Richtungen
There are several future directions for research on cyanamide, (4-methyl-2-benzothiazolyl)-(9CI). One potential area of study is its potential as an anti-cancer agent. Its inhibitory effect on the growth of cancer cells has been demonstrated in several studies, and further research could help to identify the mechanisms underlying this effect. Another potential area of study is its role in the treatment of alcoholism. Drugs based on cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) have shown promise in reducing alcohol consumption, and further research could help to optimize their effectiveness and minimize side effects. Finally, there is potential for the use of cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) in the development of new agrochemicals and pharmaceuticals. Its unique properties make it a promising starting material for the synthesis of new compounds with a wide range of potential applications.
Synthesemethoden
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) can be synthesized by reacting 4-methyl-2-benzothiazolylamine with cyanogen chloride in the presence of a base. The reaction produces the desired compound as a white crystalline solid. This synthesis method has been widely used in research studies to obtain pure and high-quality cyanamide, (4-methyl-2-benzothiazolyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as 4-methyl-2-benzothiazolylguanidine, which has been found to have anti-tumor activity. Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Eigenschaften
| 119283-90-8 | |
Molekularformel |
C9H7N3S |
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
(4-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-9(13-7)11-5-10/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
AZZJYSHUDWABAO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC#N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC#N |
Synonyme |
Cyanamide, (4-methyl-2-benzothiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















